
3-benzyl-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-phenylquinazolin-4(3H)-one is a heterocyclic organic compound with the chemical formula C21H16N2O. It is a white to off-white crystalline powder and is commonly used in scientific research applications.
Scientific Research Applications
1. Antiviral and Cytotoxic Activities:
- Schiff bases of some 2-phenyl quinazoline-4(3)H-ones, including derivatives of 3-benzyl-2-phenylquinazolin-4(3H)-one, demonstrated promising antiviral activity and were evaluated for their cytotoxicity. Notably, one compound showed significant antiviral activity against a broad range of viruses (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
2. Antibacterial and Anthelmintic Activities:
- Various substituted quinazolinone derivatives containing 3-benzyl-2-phenylquinazolin-4(3H)-one were synthesized and showed significant antibacterial activities, comparable to the standard drug ciprofloxacin. In vitro anthelmintic activity was also noted for these compounds (Debnath & Manjunath, 2011).
3. Anti-Platelet-Aggregation Activity:
- Derivatives of 3-phenylquinazolin-4(3H)-one, including those with 3-benzyl substitutions, were synthesized and evaluated for their antiplatelet activities. One specific derivative was found to be particularly effective against ADP-induced platelet aggregation (Eskandariyan & Kobarfard, 2012).
4. Antimicrobial Activity:
- Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, related to the core structure of 3-benzyl-2-phenylquinazolin-4(3H)-one, showed notable anti-microbial activity, particularly against fungal infections (Panneerselvam et al., 2009).
5. Corrosion Inhibition:
- The compound 2-phenylquinazolin-4(3H)-one (PQO), which shares structural similarity with 3-benzyl-2-phenylquinazolin-4(3H)-one, was studied for its effectiveness in controlling mild steel corrosion, demonstrating significant inhibition efficiency (Hemapriya et al., 2016).
6. Synthesis of Quinazolinones:
- Studies focused on the synthesis methods for 2-phenylquinazolines, which are closely related to 3-benzyl-2-phenylquinazolin-4(3H)-one, utilizing sp(3) C-H functionalization techniques. This research enhances the understanding of efficient synthesis pathways for related compounds (Zhang et al., 2010).
properties
IUPAC Name |
3-benzyl-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(17-11-5-2-6-12-17)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQJUSJIZDRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-phenylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

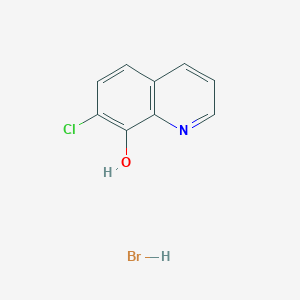
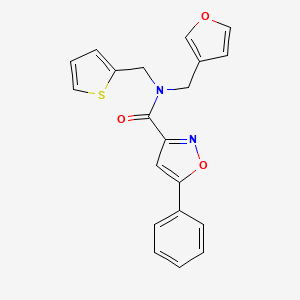
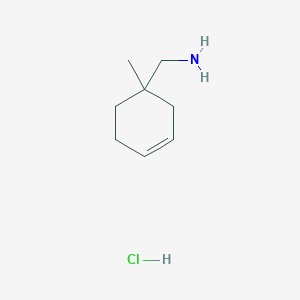

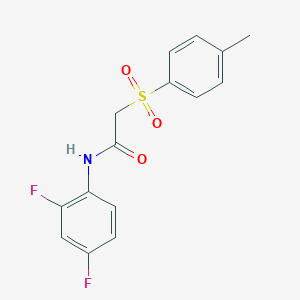

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)
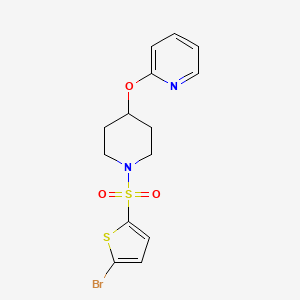
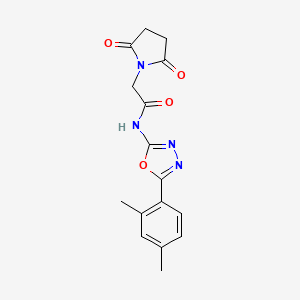
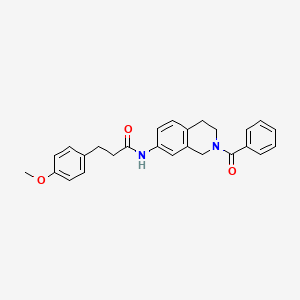
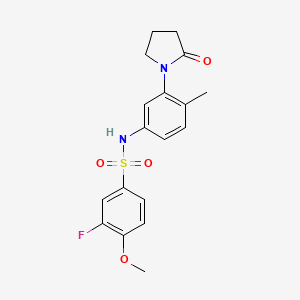
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)
